N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including an ethoxyphenyl group, a furan ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the furan and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl iodide, furan, oxazole, and sulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group suggests potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-2-{[2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide include other sulfonyl-containing oxazole derivatives, furan-based compounds, and ethoxyphenyl derivatives.
Uniqueness
What sets this compound apart is the combination of its functional groups, which may confer unique chemical reactivity and biological activity. The presence of both the furan and oxazole rings, along with the sulfonyl group, suggests potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-3-30-18-10-8-17(9-11-18)25-21(27)15-33-24-23(26-22(32-24)20-5-4-14-31-20)34(28,29)19-12-6-16(2)7-13-19/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXWBOJYAJPSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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